molecular formula C6H12NO2P B031383 Tpmpa CAS No. 182485-36-5

Tpmpa

カタログ番号 B031383
CAS番号: 182485-36-5
分子量: 161.14 g/mol
InChIキー: MFUKVPOVVKKLRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of TPMPA involves a versatile and economical process described by Hanrahan et al. (2001). This method achieves high yields through a five-step process including a palladium-catalyzed C–P bond-forming reaction (Hanrahan et al., 2001).

Molecular Structure Analysis

While specific molecular structure analysis of this compound is not detailed in the available research, related compounds like tris(2-pyridylmethyl)amines (TPMA) and their applications in supramolecular chemistry provide insights into the structural versatility and stability of such compounds (Bravin et al., 2021).

Chemical Reactions and Properties

Research on similar compounds, such as various tris(pyrazolyl)methane (TPM) complexes, elucidates the reactivity and properties of such molecules in various chemical contexts. For instance, the reactions of alkynes and azides not leading to triazoles but oxazoles through copper-nitrene intermediates highlight the complex chemical behavior of TPM compounds (Haldón et al., 2014).

Physical Properties Analysis

The physical properties of compounds related to this compound, like TPA-Silicalite-1, have been studied, indicating the influence of various base concentrations on synthesis and properties. In Situ Calorimetry, Potentiometry, and SAXS studies provide insights into the nanoparticle size and crystal growth under different conditions (Yang et al., 2004).

科学的研究の応用

神経伝達物質研究

Tpmpaは、GABA_C受容体の競合的かつ選択的なアンタゴニストです 。GABA_AおよびGABA_B受容体に比べて、GABA_C受容体はあまり理解されていません。this compoundは、これらの受容体が中枢神経系(CNS)で果たす役割とその潜在的な治療標的を理解するのに役立ちます。

視覚と眼科

研究では、this compoundを使用して、GABA_C受容体が視覚で果たす役割を調査してきました。 This compoundは、形態剥奪性近視を阻害することが示されており、GABA_C受容体が視覚の発達と近視に対する潜在的な治療用途で重要な役割を果たしていることを示唆しています

薬理学と創薬

This compoundは、GABA_C受容体に対する選択性があるため、薬理学で新規薬剤開発のための貴重なツールとなります。 This compoundの使用は、さまざまなイオンチャネル型GABA受容体に対して選択性を有する薬剤の発見につながる可能性があり、これにより、CNS障害に対する新しい治療法が実現する可能性があります

神経科学と認知研究

GABA_C受容体の選択的アンタゴニストとして、this compoundは神経科学で認知機能の研究に使用されています。 This compoundは、脳内のGABA抑制性シナプスの分布をマッピングし、認知プロセスにおけるそれらの役割を理解するのに役立ちます

分子生物学と生化学

This compoundは、分子生物学でGABA_C受容体のリガンド結合における構造と動態を研究するために使用されています。 This compoundは、これらの受容体のユニークな機能と薬理学を理解するのに役立ち、これはGABA_C特異的な医薬品の開発に不可欠です

治療研究

治療研究におけるthis compoundの研究は、特に認知に関連して有望です。 This compoundは、GABA_C受容体の非けいれん性アンタゴニストとしての役割を果たしており、認知機能の向上や認知障害の治療における使用の可能性を開いています

特性

IUPAC Name

methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUKVPOVVKKLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017153
Record name Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble to 100 mM
Record name TPMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

182485-36-5
Record name P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182485-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TPMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TPMPA
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TPMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tpmpa
Reactant of Route 2
Tpmpa
Reactant of Route 3
Tpmpa
Reactant of Route 4
Tpmpa

Q & A

Q1: How does TPMPA exert its antagonistic effect on GABAC receptors?

A1: this compound binds to the GABAC receptor, preventing GABA from binding and activating the receptor. This interaction blocks the flow of chloride ions through the receptor channel, inhibiting neuronal signaling. [, ]

Q2: What are the downstream consequences of this compound-mediated GABAC receptor antagonism in the retina?

A2: In the retina, this compound can enhance oscillatory synchronization among OFF-sustained ganglion cells, potentially influencing visual processing, particularly in response to dimming stimuli. [] Furthermore, this compound can modulate the contrast response functions of retinal ganglion cells, suggesting a role in visual signal processing. []

Q3: Can this compound influence GABAergic synaptic transmission in the brain?

A3: Yes, studies indicate that this compound can reduce inhibitory synaptic transmission at interneuron-Purkinje cell synapses in the cerebellum, primarily by decreasing the amplitude and frequency of miniature inhibitory postsynaptic currents. []

Q4: How does this compound affect GABAergic transmission in the hippocampus?

A4: In the hippocampus, this compound prolongs GABA-mediated depolarizing responses evoked by high-frequency stimulation of inhibitory interneurons. This suggests that GABAC receptors are activated under conditions of strong stimulation or reduced GABA uptake. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H12NO2P, and its molecular weight is 173.15 g/mol. []

Q6: Are there specific conditions that affect this compound's stability or efficacy?

A6: While the provided research does not delve deeply into this compound's stability under various environmental conditions, general principles of chemical stability suggest that factors like temperature, pH, and exposure to light or oxidizing agents could potentially impact its long-term integrity. Further investigation is needed to establish specific stability profiles.

Q7: Does this compound possess any inherent catalytic properties?

A7: The provided research primarily focuses on this compound's role as a GABAC receptor antagonist and does not indicate inherent catalytic properties. Its primary mode of action revolves around binding and inhibiting receptor activity rather than catalyzing chemical reactions.

Q8: Have computational studies been employed to understand this compound's interactions with GABAC receptors?

A8: Molecular modeling studies have been conducted to understand how this compound binds to the antagonist binding site of the GABAC receptor. These simulations provide insights into the structural features critical for this compound's antagonist activity. []

Q9: How do structural modifications to the this compound molecule affect its activity and selectivity?

A9: Studies investigating structural analogs of this compound demonstrate the impact of even minor modifications on its pharmacological profile. For instance, replacing the methyl group with a benzyl or n-butyl group at the phosphorus atom, or adding a C-methyl substituent to the aminoethyl side chain, reduces this compound's potency at GABAC receptors. [, , ]

Q10: Are there specific formulation strategies for this compound to enhance its stability, solubility, or bioavailability?

A10: While the provided research doesn't detail specific formulation strategies for this compound, it's plausible that researchers explore common pharmaceutical approaches like salt formation, encapsulation techniques, or the use of specific excipients to optimize its delivery and bioavailability for research purposes.

Q11: What in vitro models have been used to study this compound's effects on GABAC receptors?

A11: Researchers have utilized various in vitro models, including cell lines expressing recombinant GABAC receptors, like Xenopus oocytes, to characterize this compound's antagonist activity and selectivity. These models allow for controlled investigation of this compound's binding affinity, potency, and impact on receptor function. [, ]

Q12: Has this compound's efficacy been evaluated in animal models?

A12: this compound has been investigated in animal models to understand its effects on various physiological processes. For example, intraocular injections of this compound in frogs potentiated escape behavior and enhanced oscillatory synchronization in the retina, suggesting a role in visual processing and behavior. [] Additionally, studies in chicks have explored the impact of this compound on ocular growth and form-deprivation myopia. []

Q13: Are there ongoing clinical trials involving this compound?

A13: The provided research doesn't mention any clinical trials involving this compound. As a research tool, its primary application lies in advancing our understanding of GABAC receptor function and exploring its potential as a target for future drug development.

Q14: Have any resistance mechanisms been identified for this compound?

A14: The provided research primarily focuses on characterizing this compound's mechanism of action and doesn't mention specific resistance mechanisms. Further investigation is needed to determine if prolonged exposure to this compound could lead to the development of resistance in experimental models.

Q15: What is known about the toxicological profile of this compound?

A15: The available research primarily focuses on this compound's pharmacological properties and doesn't extensively address its toxicological profile. As with any chemical compound, further studies are necessary to fully assess its safety profile, potential adverse effects, and long-term consequences of exposure.

Q16: How does this compound affect intracellular calcium levels?

A16: Studies show that this compound can inhibit the increase in intracellular calcium concentration induced by the GABAA receptor agonist muscimol in cultured human retinal pigment epithelium cells. This suggests a complex interplay between different GABA receptor subtypes in regulating calcium signaling. []

Q17: What is the role of this compound in studying the interaction between GABAergic and other neurotransmitter systems?

A17: this compound has been instrumental in investigating the interplay between GABAergic and other neurotransmitter systems, such as the dopaminergic and cholinergic systems. [, ]

Q18: Can this compound be used to distinguish between different GABAC receptor subtypes?

A18: Yes, research shows that this compound displays different potencies against human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes, indicating its potential as a pharmacological tool for differentiating between GABAC receptor subtypes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。